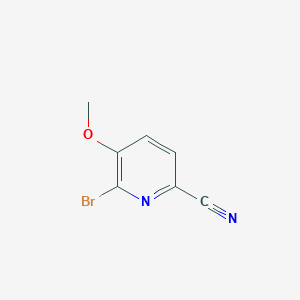

6-Bromo-5-methoxypicolinonitrile

Description

Overview of Halogenated Picolinonitriles in Contemporary Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms, are widespread in industrial and pharmaceutical applications. chemicalbook.com In the context of picolinonitriles, the introduction of a halogen atom, such as bromine, significantly influences the electronic properties and reactivity of the molecule. sigmaaldrich.comnih.gov The electronegativity of the halogen atom can create a dipole moment, affecting the molecule's polarity and, consequently, its physical properties and bioavailability in potential pharmaceutical applications. worktribe.com

The bromine atom in compounds like 6-Bromo-5-methoxypicolinonitrile serves as a versatile synthetic handle. It is a good leaving group in nucleophilic substitution reactions and, more importantly, an active participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. cymitquimica.comresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, often catalyzed by palladium or other transition metals, allow for the introduction of a wide range of substituents at the brominated position. nih.govgoogle.com This capability is crucial for the construction of complex molecular architectures from simpler precursors.

The Picolinonitrile Scaffold as a Privileged Structure in Chemical Synthesis

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. rsc.org These scaffolds serve as a fertile starting point for the development of new therapeutic agents. The pyridine (B92270) ring itself is a well-established privileged structure, found in a vast number of bioactive compounds and approved drugs. bldpharm.com

The picolinonitrile scaffold inherits this privileged status. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functionalities, providing a gateway to a diverse chemical space. aablocks.com The specific substitution pattern of this compound, with its halogen and methoxy (B1213986) groups, further enhances its potential as a scaffold for library synthesis in drug discovery programs.

Historical Development and Evolution of Substituted Pyridine Chemistry Relevant to this compound

The chemistry of pyridine dates back to the 19th century, with its initial isolation from coal tar. Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for accessing a variety of substituted pyridines. Over the decades, the synthetic repertoire for pyridine functionalization has expanded dramatically.

Research Landscape and Emerging Trends for Picolinonitrile-Based Compounds

The research landscape for picolinonitrile-based compounds remains vibrant and is driven by the quest for new pharmaceuticals, agrochemicals, and functional materials. Current trends indicate a strong focus on the development of novel synthetic methods that offer greater efficiency, selectivity, and sustainability. This includes the use of more environmentally benign catalysts and reaction conditions.

There is also a growing interest in the biological activities of highly substituted pyridine derivatives. The unique electronic and steric properties imparted by various substituent combinations are being explored for their potential to modulate the activity of specific biological targets. For instance, the development of kinase inhibitors often involves scaffolds that can interact with the hinge region of the enzyme, a role for which substituted pyridines are well-suited. While no specific biological activities for this compound are documented, its structure suggests it could be a valuable intermediate in the synthesis of compounds for such screening programs. The combination of a hydrogen bond accepting nitrogen, a metabolically stable methoxy group, a versatile nitrile, and a reactive bromine atom makes it an attractive starting point for creating libraries of diverse molecules for biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEZFORNGSDBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273632 | |

| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112851-37-2 | |

| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112851-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-methoxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity Profiles and Mechanistic Elucidation of 6 Bromo 5 Methoxypicolinonitrile

Electronic and Steric Influences of Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in 6-bromo-5-methoxypicolinonitrile is intricately governed by the electronic and steric effects of its three substituents: the bromo group at position 6, the methoxy (B1213986) group at position 5, and the picolinonitrile (cyano) group at position 2.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is further modulated by the attached functional groups. The cyano group at the 2-position is a strong electron-withdrawing group through both inductive and resonance effects, significantly decreasing the electron density of the ring and enhancing its electrophilicity.

Conversely, the methoxy group at the 5-position is a strong electron-donating group through its +M (positive mesomeric) effect, where the oxygen's lone pair of electrons can be delocalized into the pyridine ring. It also has a -I effect, but the resonance donation is generally more significant. This donation of electron density partially counteracts the withdrawing effects of the nitrogen atom and the cyano and bromo groups.

Steric hindrance also plays a crucial role. The bromo group at the 6-position and the cyano group at the 2-position flank the nitrogen atom, sterically shielding it and potentially hindering reactions that require direct coordination to the nitrogen.

Detailed Reaction Mechanisms of Key Transformations

The unique substitution pattern of this compound allows for a variety of chemical transformations, each with its own mechanistic pathway.

Bond Activation and Cleavage Processes

The most prominent reactive sites for bond activation are the C-Br bond and C-H bonds of the pyridine ring.

C-Br Bond Activation: The carbon-bromine bond at the 6-position is a key site for cross-coupling reactions. This bond can be activated by transition metal catalysts, such as palladium or nickel complexes, through an oxidative addition step. This process is fundamental to Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring can facilitate this oxidative addition.

C-H Bond Activation: While less common than C-Br activation, direct C-H activation of the pyridine ring is a potential pathway for functionalization. beilstein-journals.org The remaining C-H bond on the ring (at position 4) could be a target for such reactions, often catalyzed by transition metals like rhodium or iridium. rsc.orgchemrxiv.org The directing effect of the existing substituents would play a critical role in the regioselectivity of such a transformation.

Intermediates and Transition State Analysis

In transition metal-catalyzed cross-coupling reactions involving the C-Br bond, the key intermediate is an organometallic species where the pyridine ring is bonded to the metal center. For instance, in a Suzuki coupling, the catalytic cycle would involve the oxidative addition of the C-Br bond to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The stability of the organopalladium intermediate is influenced by the electronic properties of the pyridine ring. The electron-withdrawing groups can stabilize the metal center in its higher oxidation state.

Theoretical studies on related substituted pyridines suggest that the transition states of these reactions are highly organized structures where the geometry of approach of the reactants is critical. acs.org The steric bulk of the bromo and methoxy groups can influence the energy of the transition state and thus the reaction rate.

Compatibility with Various Reagents and Reaction Conditions

The compatibility of this compound with a range of reagents and conditions is dictated by its functional groups.

Nucleophiles: The electron-deficient nature of the pyridine ring, amplified by the cyano and bromo groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can potentially displace the bromo group, especially under forcing conditions. The methoxy group is generally a poor leaving group in SNAr reactions.

Bases: Strong bases can potentially deprotonate the methyl group of the methoxy substituent or interact with the acidic protons of reagents in the reaction mixture. However, the pyridine nitrogen is a relatively weak base due to the electron-withdrawing effects of the substituents.

Acids: In strongly acidic media, the pyridine nitrogen can be protonated, which would further deactivate the ring towards electrophilic attack but could potentially activate it for certain nucleophilic additions. The methoxy and cyano groups are generally stable to mild acidic conditions.

Oxidizing and Reducing Agents: The pyridine ring itself is relatively resistant to oxidation. The methoxy group could be susceptible to cleavage under harsh oxidative conditions. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions or reduced to an amine.

The table below summarizes the expected compatibility of this compound with common reagents.

| Reagent Class | Compatibility | Potential Reactions |

| Transition Metal Catalysts (e.g., Pd, Ni) | High | C-Br bond activation for cross-coupling reactions. |

| Organometallic Reagents (e.g., Grignards, Organolithiums) | Moderate | Can act as nucleophiles for substitution or addition, but may also react with the cyano group. |

| Strong Nucleophiles (e.g., alkoxides, amines) | Moderate to Low | Potential for SNAr at the C-Br position. |

| Strong Bases (e.g., LDA, n-BuLi) | Low | Potential for deprotonation or side reactions. |

| Acids (e.g., HCl, H₂SO₄) | Moderate | Protonation of pyridine nitrogen. Potential hydrolysis of the cyano group under harsh conditions. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Moderate | Reduction of the cyano group is possible. |

| Oxidizing Agents (e.g., KMnO₄, m-CPBA) | Moderate | The pyridine ring is relatively stable, but side-chain oxidation or N-oxidation could occur. |

Stability and Degradation Pathways

This compound is expected to be a relatively stable crystalline solid under standard laboratory conditions. However, like many organic compounds, it can degrade under specific conditions.

Potential degradation pathways include:

Hydrolysis: The cyano group is susceptible to hydrolysis to the corresponding carboxylic acid or amide under strongly acidic or basic conditions, especially at elevated temperatures.

Photodecomposition: Prolonged exposure to UV light could potentially lead to the cleavage of the C-Br bond, generating radical species that could lead to decomposition or unwanted side reactions.

Thermal Decomposition: At very high temperatures, the molecule would be expected to decompose, likely through fragmentation of the pyridine ring and loss of substituents.

Applications of 6 Bromo 5 Methoxypicolinonitrile As a Versatile Synthetic Intermediate and Molecular Scaffold

Contributions to Medicinal Chemistry and Drug Discovery

The strategic placement of a bromine atom, a methoxy (B1213986) group, and a nitrile function on the pyridine (B92270) ring makes 6-Bromo-5-methoxypicolinonitrile a highly valuable precursor in the synthesis of a wide array of pharmacologically active compounds. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group can influence the electronic properties and metabolic stability of the final compound, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions to form heterocyclic systems.

Development of Kinase Inhibitors and Receptor Modulators

The pyridine scaffold is a common feature in many kinase inhibitors, and this compound has been utilized as a key starting material in the synthesis of potent and selective inhibitors of receptor tyrosine kinases. A notable example is its use in the development of amino-substituted heteroaryls designed to target epidermal growth factor receptor (EGFR) mutations, which are prevalent in various cancers. google.com The synthesis involves the initial conversion of this compound to a 3-amino derivative, which then serves as a crucial intermediate for the elaboration of more complex kinase inhibitors. google.com This approach highlights the utility of the compound in creating a library of potential drug candidates for targeted cancer therapy.

While direct evidence for the use of this compound in the development of other specific receptor modulators is not extensively documented in publicly available literature, the structural motifs present in the molecule are found in various receptor ligands. For instance, the discovery of Macitentan, a potent dual endothelin receptor antagonist, showcases the importance of brominated pyrimidine (B1678525) moieties in achieving high affinity and efficacy. Although not directly synthesized from this compound, the success of such molecules underscores the potential of this building block in the design of novel receptor modulators.

Precursor for Anticancer Agents

The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds, and this compound has proven to be a valuable asset in this endeavor. Its role as a precursor for kinase inhibitors directly translates to its application in cancer therapy, as dysregulation of kinase activity is a hallmark of many malignancies.

Quinazoline (B50416) and quinazolinone scaffolds are integral to the design of numerous anticancer drugs, including several FDA-approved kinase inhibitors. google.com The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. google.com While the direct synthesis of quinazoline-based compounds from this compound is not explicitly detailed in the available literature, the synthesis of 6-bromo-quinazoline derivatives from other starting materials, such as 5-bromoanthranilic acid, is well-established. google.com These studies demonstrate the importance of the 6-bromo-substituent for cytotoxic activity against various cancer cell lines. google.com

The following table summarizes the cytotoxic activity of some synthesized 6-bromo-quinazoline derivatives against different cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

| Derivative 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| Cisplatin | MCF-7 (Breast Cancer) | Not specified |

| SW480 (Colon Cancer) | Not specified | |

| Erlotinib | MCF-7 (Breast Cancer) | >100 |

| SW480 (Colon Cancer) | Not specified |

Data sourced from a study on 6-Bromo quinazoline derivatives as cytotoxic agents. google.com

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in several types of cancer, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that selectively target the mutant form of IDH1 is a promising strategy for cancer treatment. Research in this area has led to the discovery of quinolinone derivatives as potent and selective mIDH1 inhibitors. While there is no direct documented synthetic route from this compound to these specific mIDH1 inhibitors, the structural features of the picolinonitrile core are relevant to the design of heterocyclic inhibitors. The general strategy involves the creation of molecules that can fit into the allosteric site of the mutant enzyme, and the versatility of the picolinonitrile scaffold makes it a potentially useful starting point for the synthesis of novel mIDH1 inhibitors.

Building Block for Antiviral Therapeutics

The development of effective antiviral agents is a critical area of medicinal chemistry research. While the direct application of this compound as a building block for antiviral therapeutics is not extensively reported, the chemical motifs it contains are of interest in this field.

The fight against the human immunodeficiency virus (HIV) has spurred the development of a diverse range of antiviral drugs. Some research has focused on novel derivatives of existing drugs to enhance their efficacy and overcome resistance. For example, a study reported the synthesis and anti-HIV activity of a novel bromo-methoxy substituted phenyl phosphate (B84403) derivative of zidovudine (B1683550) (AZT). This compound, while structurally distinct from molecules directly derived from this compound, demonstrates the potential utility of the bromo-methoxy-phenyl motif in the design of anti-HIV agents. The study highlighted that the derivative exhibited potent anti-HIV activity against both zidovudine-sensitive and resistant strains of HIV. The exploration of diverse chemical spaces, including those accessible from versatile building blocks like this compound, remains a key strategy in the ongoing search for new and more effective anti-HIV therapeutics.

Inhibitors of Viral RNA Polymerase Enzymes

The quest for novel antiviral agents remains a critical area of pharmaceutical research, with viral RNA-dependent RNA polymerase (RdRp) being a prime target for therapeutic intervention. nih.gov This enzyme is essential for the replication and transcription of the genomes of many RNA viruses. nih.gov The development of small molecules that can inhibit RdRp is a key strategy in the fight against viral diseases.

While direct examples of this compound as a viral RNA polymerase inhibitor are not extensively documented in publicly available research, its structural motifs are highly relevant to the synthesis of potential non-nucleoside inhibitors. The picolinonitrile scaffold can be elaborated through chemical synthesis to mimic the spatial and electronic features of known RdRp inhibitors. For instance, the bromo group at the 6-position is a versatile handle for introducing larger and more complex substituents via transition metal-catalyzed cross-coupling reactions. These modifications can be designed to interact with allosteric binding sites on the polymerase, thereby disrupting its function.

Research into other antiviral compounds has shown the utility of similar heterocyclic cores. For example, the synthesis of favipiravir, a known inhibitor of viral RNA-dependent RNA polymerase, involves derivatives of pyrazine, another nitrogen-containing heterocycle. bangor.ac.uk The development of a library of compounds from precursors like this compound could lead to the discovery of new molecules with potent inhibitory activity against viral RdRp. bangor.ac.uk Studies on compounds like 5-Iodotubercidin have demonstrated potent inhibition of SARS-CoV-2 RdRp, highlighting the potential of halogenated heterocyclic compounds in this therapeutic area. nih.gov

| Potential Modification Strategy | Rationale for RdRp Inhibition | Example Reaction |

| Suzuki Coupling at the 6-position | Introduction of aryl or heteroaryl groups to mimic interactions of known allosteric inhibitors. | Reaction with an arylboronic acid in the presence of a palladium catalyst. |

| Sonogashira Coupling at the 6-position | Introduction of alkynyl groups to probe hydrophobic pockets within the enzyme. | Reaction with a terminal alkyne using a palladium/copper catalyst system. |

| Buchwald-Hartwig Amination | Introduction of substituted amine functionalities to form hydrogen bonds with key amino acid residues. | Reaction with a primary or secondary amine catalyzed by a palladium complex. |

Construction of Novel Antibacterial Scaffolds Targeting Nucleic Acid Machineries

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. One promising strategy is to target bacterial nucleic acid machinery, such as DNA gyrase, topoisomerase IV, and RNA polymerase. The this compound scaffold offers a valuable starting point for the synthesis of compounds aimed at these targets.

The bromo substituent can be readily displaced or utilized in cross-coupling reactions to append pharmacophores known to interact with bacterial enzymes. For example, derivatives of quinolone antibiotics, which target DNA gyrase and topoisomerase IV, feature a nitrogen-containing bicyclic core. The pyridine ring of this compound can serve as a foundational element in the construction of novel, quinolone-like scaffolds.

Furthermore, the synthesis of 6-bromoindolglyoxylamide derivatives has yielded compounds with intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov This highlights the general utility of bromo-substituted heterocyclic compounds in the development of new antibacterial agents. By systematically modifying the this compound core, it is possible to generate a library of compounds for screening against various bacterial strains and their essential enzymes.

Utility in Scaffold Hopping and Lead Optimization Programs

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds with similar biological activity to a known active molecule. nih.gov This approach often involves replacing a central core structure, or scaffold, with a different one to improve properties such as potency, selectivity, or pharmacokinetic profile. rsc.org this compound is an excellent starting material for scaffold hopping and lead optimization due to its modifiable structure.

In many drug discovery programs, a common scaffold might be a phenyl ring. Replacing this with a pyridine ring, a bioisostere, can lead to significant improvements in properties like solubility and metabolic stability. The term "scaffold hopping" can describe transformations as subtle as swapping a carbon for a nitrogen atom in a ring system. nih.gov The this compound scaffold allows for the exploration of chemical space around a pyridine core.

| Optimization Strategy | Description | Potential Outcome |

| Scaffold Hopping | Replacing a known active core (e.g., a benzene (B151609) ring) with the 5-methoxypicolinonitrile core. | Improved solubility, altered metabolic profile, novel intellectual property. |

| Suzuki-Miyaura Coupling | Reacting the bromo group with various boronic acids to introduce diverse aryl and heteroaryl substituents. | Enhanced potency and selectivity through targeted interactions with the biological target. |

| Buchwald-Hartwig Amination | Introducing a range of amine functionalities at the 6-position. | Improved pharmacokinetic properties and the introduction of new hydrogen bonding interactions. |

| Sonogashira Coupling | Adding alkynyl groups to probe for specific binding pockets in the target protein. | Increased binding affinity and exploration of new chemical space. |

Synthesis of Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers to visualize and quantify biological processes in vivo. chempep.com The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for improving clinical diagnostics. uthsc.edu Bromo-substituted aromatic and heteroaromatic compounds are important precursors for the synthesis of PET tracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide in PET imaging. mdpi.com

The this compound scaffold is a promising candidate for the development of novel PET radiotracers. The bromo group can be replaced with ¹⁸F through a nucleophilic substitution reaction, although this often requires activation of the aromatic ring. More commonly, the bromo group can be converted to a more suitable leaving group for radiofluorination, such as a nitro group or a trimethylstannyl group. Alternatively, the bromo precursor can be used in copper-mediated radiofluorination reactions. rsc.org

The synthesis of PET radiotracers based on nicotinamide (B372718) structures has demonstrated the feasibility of radiofluorination of pyridine rings for melanoma imaging. nih.gov The development of PET tracers often begins with a precursor molecule that can be efficiently radiolabeled in the final step of the synthesis. chempep.com The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the multi-step synthesis of complex molecules that can then be radiolabeled for PET imaging.

Role in Agrochemical Research and Development

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties of the pyridine ring can impart desirable biological activity and influence the physicochemical properties of the molecule, such as solubility and stability.

Application in Material Science for Functional Organic Structures

The development of functional organic materials with tailored electronic, optical, and self-assembly properties is a rapidly growing field of research. Pyridine-based molecules are of particular interest due to their coordination chemistry with metals and their ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking.

Components for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The this compound scaffold possesses several features that make it an attractive building block for supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination. The aromatic ring can participate in π-stacking interactions, and the nitrile group can also engage in hydrogen bonding.

By modifying the bromo position, it is possible to introduce additional functional groups that can direct the self-assembly of the molecules into well-defined supramolecular architectures, such as liquid crystals, gels, or molecularly imprinted polymers. The synthesis of functional materials from biomass-derived terpyridines showcases how pyridine-based units can be used to create materials for applications in catalysis and photovoltaics. mdpi.com Similarly, pyridine derivatives have been investigated as organic materials for non-linear optics and as components in organic cathode materials for batteries. ibm.comrsc.org The synthetic accessibility of derivatives of this compound opens up possibilities for the creation of new functional organic materials with novel properties.

Precursors for Advanced Organic and Organometallic Materials

The inherent reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the extension of the molecular framework and the introduction of diverse functionalities. wikipedia.orgresearchgate.net

One of the most powerful tools in this context is the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide. researchgate.netnih.gov By employing this compound in such reactions, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 6-position of the pyridine ring. This capability is instrumental in the synthesis of advanced materials with tailored electronic and photophysical properties. For instance, the introduction of electron-rich or electron-deficient aromatic systems can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical factor in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of luminescent materials is another area where this compound can serve as a key precursor. mdpi.com The pyridine core, particularly when incorporated into larger conjugated systems, can exhibit fluorescence. The methoxy and cyano groups on the ring can further influence the emission properties through their electron-donating and electron-withdrawing nature, respectively. Through strategic cross-coupling reactions, it is possible to construct novel fluorophores with potential applications in bio-imaging, sensing, and solid-state lighting.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Potential Application |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Phenyl-5-methoxypicolinonitrile | Organic semiconductor precursor |

| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 6-(4-Vinylphenyl)-5-methoxypicolinonitrile | Monomer for electroactive polymers |

| 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 6-(Thiophen-2-yl)-5-methoxypicolinonitrile | Building block for conductive polymers |

| 9-Anthracenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 6-(Anthracen-9-yl)-5-methoxypicolinonitrile | Precursor for blue-emitting materials |

Furthermore, the nitrile group in this compound can be chemically transformed into other functional groups, such as carboxylic acids or amines, after the cross-coupling step. This sequential functionalization adds another layer of versatility, enabling the synthesis of complex, multifunctional organic materials.

Ligands in Catalysis and Coordination Chemistry

The pyridine nitrogen and the nitrile group of this compound and its derivatives provide excellent coordination sites for metal ions. d-nb.infomdpi.com This makes them valuable scaffolds for the design of novel ligands for catalysis and coordination chemistry. The ability to modify the 6-position via cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the catalytic activity and selectivity of their metal complexes.

Following a cross-coupling reaction, the resulting 6-aryl-5-methoxypicolinonitrile can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the nitrile nitrogen. The nature of the substituent at the 6-position can significantly impact the coordination environment. For example, a bulky aryl group can create a specific chiral pocket around the metal center, which is a key strategy in asymmetric catalysis.

Moreover, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, to create a variety of multidentate ligands. For instance, the conversion of the nitrile to an amide (6-substituted-5-methoxypicolinamide) would generate a classic bidentate N,N-donor ligand. The subsequent coordination of these ligands to transition metals such as palladium, rhodium, or iridium can yield catalysts for a range of organic transformations, including hydrogenation, hydroformylation, and C-H activation.

The field of coordination polymers and metal-organic frameworks (MOFs) also presents opportunities for ligands derived from this compound. mdpi.com The rigid and well-defined geometry of the pyridine core, combined with the divergent coordination capabilities of the nitrile and other potential donor sites, can lead to the formation of extended, porous structures. These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Ligand Architectures Derived from this compound and Their Catalytic Applications

| Ligand Structure (Post-Modification) | Metal | Potential Catalytic Application |

| 6-Aryl-5-methoxypicolinonitrile | Palladium(II) | Cross-coupling reactions |

| 6-Aryl-5-methoxypicolinamide | Rhodium(I) | Hydroformylation |

| 2-(Aminomethyl)-6-aryl-5-methoxypyridine | Iridium(III) | Asymmetric hydrogenation |

| 6,6'-(1,4-Phenylene)bis(5-methoxypicolinonitrile) | Copper(II) | Heterogeneous catalysis (in MOFs) |

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 5 Methoxypicolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 6-Bromo-5-methoxypicolinonitrile, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, methoxy, and cyano substituents. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) would reveal the connectivity of the protons on the pyridine ring. The methoxy group would typically appear as a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.5 | d | 1H |

| Aromatic CH | 7.0 - 8.0 | d | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | 115 - 120 |

| C-Br | 110 - 125 |

| C-O | 150 - 165 |

| Aromatic CH | 110 - 145 |

| C-N (Pyridine) | 140 - 155 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this compound, allowing for the confirmation of its molecular formula, C₇H₅BrN₂O.

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the methoxy group (•OCH₃), the cyano group (•CN), or the bromine atom (•Br). Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present. A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-O stretching of the methoxy group would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds that may show weak absorption in the FTIR spectrum.

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2240 | FTIR, Raman |

| Aromatic C-H | > 3000 | FTIR, Raman |

| C-O (Methoxy) | 1250 - 1000 | FTIR |

| Aromatic C=C/C=N | 1400 - 1600 | FTIR, Raman |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

This method would definitively confirm the substitution pattern on the picolinonitrile ring and provide insights into intermolecular interactions, such as stacking or hydrogen bonding, which influence the crystal packing. While no published crystal structure for this compound is currently available, analysis of related structures can provide an idea of the expected molecular geometry. For instance, X-ray studies on other brominated heterocyclic compounds have provided detailed structural information. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies on 6 Bromo 5 Methoxypicolinonitrile

Chemo-informatics and Data Science Approaches for Compound Prioritization and Design

In the contemporary drug discovery landscape, chemo-informatics and data science have emerged as indispensable disciplines for expediting the identification and refinement of novel therapeutic agents. numberanalytics.compharmafeatures.comtaylorfrancis.com These computational strategies enable the systematic analysis of vast chemical datasets, facilitating the prioritization of compounds with desirable pharmacological profiles and guiding the design of new molecular entities with enhanced efficacy and safety. numberanalytics.compreprints.org For a compound such as 6-Bromo-5-methoxypicolinonitrile, these in silico methods offer a powerful framework for exploring its therapeutic potential and optimizing its structure for specific biological targets.

Chemo-informatics techniques are pivotal in the early stages of drug development, allowing for the rapid screening of large compound libraries and the prediction of their biological activities and physicochemical properties. taylorfrancis.commdpi.com For instance, virtual screening campaigns can be employed to dock this compound and its virtual derivatives into the binding sites of various protein targets. ijfmr.comijfmr.com This process can help identify potential protein-ligand interactions and prioritize compounds with the highest predicted binding affinities. ijfmr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another cornerstone of chemo-informatics, aiming to establish a mathematical correlation between the structural features of a series of compounds and their biological activities. nih.govnih.gov By developing robust QSAR models for analogs of this compound, it is possible to predict the activity of newly designed compounds, thereby streamlining the synthetic efforts towards more potent molecules. nih.gov

For example, a hypothetical virtual screening of a library of compounds based on the this compound scaffold against a specific kinase target might yield the following data:

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

|---|---|---|---|

| BMPN-001 | Parent Compound | -7.2 | 0 |

| BMPN-002 | R-group 1 at bromo position | -8.5 | 0 |

| BMPN-003 | R-group 2 at methoxy (B1213986) position | -6.8 | 0 |

| BMPN-004 | R-group 3 at cyano position | -9.1 | 1 |

Furthermore, a QSAR study on a series of this compound analogs could generate a model that predicts the inhibitory concentration (IC50) based on specific molecular descriptors. An illustrative output is presented below:

| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (Ų) | Predicted IC50 (nM) |

|---|---|---|---|---|

| BMPN-A1 | 215.04 | 2.1 | 55.1 | 150 |

| BMPN-A2 | 229.07 | 2.5 | 55.1 | 95 |

| BMPN-A3 | 243.10 | 2.9 | 55.1 | 50 |

| BMPN-A4 | 257.13 | 3.3 | 55.1 | 25 |

The integration of these chemo-informatics and data science approaches provides a rational and data-driven framework for the prioritization of this compound derivatives and the design of new analogs with optimized therapeutic properties. numberanalytics.comnih.gov This in silico-first strategy significantly enhances the efficiency of the drug discovery process, reducing the time and resources required to bring a promising new chemical entity from the laboratory to the clinic. danaher.comgrowingscience.com

Future Research Directions and Translational Perspectives for 6 Bromo 5 Methoxypicolinonitrile

Innovation in Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of 6-Bromo-5-methoxypicolinonitrile will likely be guided by the principles of green chemistry. Traditional synthetic routes for halogenated and methoxylated pyridines can involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable and atom-economical synthetic strategies. This includes the exploration of catalytic C-H activation and functionalization, which would allow for the direct introduction of the bromo and methoxy (B1213986) groups onto a picolinonitrile backbone, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov

Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, potentially facilitated by microwave or flow chemistry technologies, will be crucial. The development of robust and recyclable catalysts for these transformations will also be a key area of innovation.

| Potential Sustainable Synthetic Approach | Key Advantages |

| Catalytic C-H Bromination and Methoxylation | High atom economy, reduced waste |

| Flow Chemistry Synthesis | Improved safety, scalability, and control |

| Biocatalytic Halogenation/Methoxylation | High selectivity, mild reaction conditions |

Exploration of Novel Reactivity Patterns and Undiscovered Functionalizations

The inherent reactivity of the functional groups on this compound offers a playground for discovering novel chemical reactions. The bromine atom is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. nih.gov Future research could uncover new catalytic systems that allow for previously inaccessible couplings or functionalizations at this position.

The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, providing access to a diverse range of derivatives. researchgate.net The methoxy group, while generally less reactive, can be a target for demethylation to reveal a hydroxyl group, which can then be further functionalized. The interplay between these functional groups could also lead to novel intramolecular cyclization reactions, yielding unique heterocyclic scaffolds. researchgate.net The study of the regioselectivity of these reactions, particularly in the context of the substituted pyridine (B92270) ring, will be a significant area of investigation. nih.govresearchgate.net

Expansion into Emerging Areas of Chemical Biology and Nanoscience

The structural motifs present in this compound suggest its potential as a building block in the development of new tools for chemical biology and nanoscience. Pyridine and its derivatives are common scaffolds in biologically active molecules. nih.gov Future research could explore the synthesis of libraries of compounds derived from this compound and screen them for various biological activities.

In the realm of nanoscience, functionalized organic molecules are crucial for modifying the surface of nanoparticles to impart specific properties. mdpi.comnih.gov this compound and its derivatives could be used to functionalize nanoparticles for applications in bioimaging, targeted drug delivery, and biosensing. researchgate.netnih.govmdpi.com The nitrile group, for instance, can be a useful anchor for attaching to metallic nanoparticle surfaces. mdpi.com The exploration of how the electronic properties of this molecule, tunable through its functional groups, can influence the optical and electronic properties of nanomaterials is a promising avenue for research. nih.gov

| Potential Application Area | Rationale |

| Chemical Biology | Pyridine scaffold is a common pharmacophore. |

| Nanoscience | Functional groups allow for nanoparticle surface modification. |

| Bioimaging | Potential for developing fluorescent probes. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

Furthermore, ML models can be trained on existing chemical data to predict the reactivity and potential properties of derivatives of this compound. nih.govmit.eduresearchgate.netresearchgate.netbohrium.com This predictive power can help researchers prioritize which new molecules to synthesize and test, significantly accelerating the discovery of compounds with desired functionalities. nih.govanl.govyoutube.comacs.orgnih.gov For instance, ML models could predict the absorption and emission spectra of potential fluorescent dyes derived from this scaffold, guiding the design of new imaging agents.

Development of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Insights for Enhanced Performance

A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of derivatives of this compound will be critical for optimizing their performance in various applications. nih.govresearchgate.netnih.govmdpi.com By synthesizing and testing a diverse library of related compounds, researchers can elucidate how modifications to the bromo, methoxy, and nitrile groups, as well as the introduction of new substituents, affect their biological activity or material properties. nih.govmdpi.comrsc.org

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-5-methoxypicolinonitrile?

Answer:

The synthesis of this compound typically involves two key steps: (1) functionalization of the pyridine ring and (2) introduction of substituents. For brominated picolinonitriles, common methods include:

- Halogenation : Direct bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 6-position .

- Substitution : Methoxy group introduction via nucleophilic aromatic substitution (SNAr) using a methoxide ion on a pre-brominated intermediate (e.g., 6-bromo-5-nitropicolinonitrile) .

- Cyano Group Retention : Protecting the nitrile group during synthesis to avoid side reactions, often achieved using trimethylsilyl cyanide (TMSCN) .

Key Validation : NMR (¹H/¹³C) and IR spectroscopy confirm regiochemistry and functional group integrity .

Basic: How is the structural integrity of this compound validated?

Answer:

Structural validation employs:

- NMR Spectroscopy : ¹H NMR identifies the methoxy proton (δ ~3.9 ppm) and aromatic protons influenced by bromine’s deshielding effect. ¹³C NMR confirms the nitrile carbon (~115 ppm) and quaternary carbons adjacent to bromine/methoxy groups .

- X-ray Crystallography : Resolves steric effects of the 5-methoxy and 6-bromo substituents, critical for confirming substitution patterns in solid-state studies .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with bromine .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

This compound serves as:

- Pharmaceutical Intermediate : Its bromine acts as a leaving group for Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds common in kinase inhibitors .

- Enzyme Inhibition Studies : The nitrile group can coordinate metalloenzymes (e.g., carbonic anhydrase), while the methoxy group modulates solubility and binding affinity .

- SAR Probes : Structural analogs (e.g., 6-Bromo-5-fluoropicolinonitrile) are used to study electronic effects of substituents on bioactivity .

Advanced: How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

Answer:

The 5-methoxy group exerts both steric and electronic effects:

- Electron Donation : Methoxy’s +M effect increases electron density at the 6-position, potentially slowing oxidative addition in palladium-catalyzed couplings.

- Steric Hindrance : Ortho-substitution may hinder catalyst access, requiring optimized ligands (e.g., XPhos) or elevated temperatures .

Methodology : Comparative studies with 6-Bromo-5-methylpicolinonitrile (methyl instead of methoxy) quantify steric/electronic contributions via kinetic profiling .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Answer:

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents.

- Catalyst Poisoning : Trace impurities (e.g., moisture) deactivate catalysts; rigorous drying of substrates/solvents is critical .

Resolution Strategy :

Controlled Replication : Reproduce reactions under strictly anhydrous conditions.

Computational Modeling : DFT calculations predict transition states to identify rate-limiting steps influenced by methoxy substitution .

Advanced: What strategies optimize the regioselective synthesis of this compound?

Answer:

Regioselectivity challenges arise from competing bromination at the 4- or 6-positions. Solutions include:

- Directed Metallation : Use directing groups (e.g., nitriles) to guide bromine to the 6-position via coordination with Li or Mg bases .

- Protection/Deprotection : Temporarily protect the 5-position with a removable group (e.g., SEM) before bromination .

- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products .

Advanced: How does this compound compare to analogs in metal-organic framework (MOF) design?

Answer:

Compared to 6-Bromo-5-methylpicolinonitrile:

- Coordination Geometry : The methoxy group’s lone pairs enable stronger metal coordination (e.g., Cu²⁺, Zn²⁺), influencing MOF porosity .

- Stability : Methoxy’s electron donation enhances thermal stability but may reduce acid resistance.

Validation : PXRD and BET surface area analysis quantify structural differences .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Nitrile gloves, lab coats, and goggles prevent skin/eye contact.

- Spill Management : Neutralize with sodium hypochlorite (bleach) to degrade cyanide byproducts .

Advanced: What analytical techniques differentiate this compound from its structural isomers?

Answer:

- 2D NMR (HSQC/HMBC) : Correlates proton-carbon couplings to confirm substitution patterns.

- IR Spectroscopy : Nitrile stretching (~2240 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) bands distinguish isomers .

- Chromatography : HPLC with a chiral column resolves enantiomers if asymmetric centers exist .

Advanced: How can time-resolved studies elucidate degradation pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.